Structural Uniqueness vs. Closest Marketed Analogs: Ether vs. Amino Linker
The compound's most distinctive structural feature is the 4-(6-methylpyridazin-3-yl)oxy aniline motif. This places an ether oxygen between the pyridazine and the central phenyl ring. The closest purchasable analog, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide, replaces this ether with a secondary amino linker. While no direct biological comparison is published, this structural change has a quantifiable effect on physicochemical and conformational properties. The ether linker eliminates a hydrogen bond donor (HBD), reducing the total HBD count from 2 to 1 compared to the amino analog, and also removes a basic nitrogen center. This affects the compound's hydrogen-bonding capacity and potentially its off-target liability profile [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 (PubChem Computed) |
| Comparator Or Baseline | N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide: 2 HBD (predicted) |
| Quantified Difference | Target has 1 fewer HBD than the amino analog |
| Conditions | In silico chemical property calculation; no experimental biological comparison available |
Why This Matters
A lower HBD count generally correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General principles of HBD count and permeability). View Source
